Comparative Binding Affinity: (Rac)-CPI-098 Exhibits ~72-Fold Higher Affinity for CBP Bromodomain than Analog CPI-571
In direct head-to-head comparisons, (Rac)-CPI-098 demonstrates a markedly superior binding affinity to the CBP bromodomain compared to its structural analog CPI-571. Isothermal titration calorimetry (ITC) assays reveal that (Rac)-CPI-098 binds with a dissociation constant (KD) of 0.39 ± 0.02 μM [1], whereas CPI-571, a closely related compound from the same chemical series, exhibits a significantly weaker KD of 28 ± 2.0 μM [1]. This difference underscores the critical role of the compound's specific structural features in target engagement.
| Evidence Dimension | Binding Affinity (KD) for CBP Bromodomain |
|---|---|
| Target Compound Data | KD = 0.39 ± 0.02 μM |
| Comparator Or Baseline | CPI-571 (Structural Analog), KD = 28 ± 2.0 μM |
| Quantified Difference | CPI-098 exhibits approximately 72-fold higher affinity (28 μM / 0.39 μM) |
| Conditions | Isothermal Titration Calorimetry (ITC) using recombinant CBP bromodomain protein. |
Why This Matters
This substantial difference in binding affinity directly impacts the working concentration required in cell-based assays, influencing both efficacy and the potential for off-target effects.
- [1] Unzue A, et al. The "Polar Patch" in the Acetyl-lysine Binding Pocket of Bromodomains: Implications for Drug Design. ACS Chemical Biology. 2016;11(6):1639-1647. DOI: 10.1021/acschembio.6b00178. View Source
